Absorption Robustness in Altered Gastric pH: AS-924 vs. Cefteram-Pivoxil
In a crossover study of 8 healthy adult male volunteers, the absorption of AS-924 was unaffected by pretreatment with the antacid ranitidine, which elevates gastric pH. In stark contrast, the control drug cefteram-pivoxil (CTER-PI) experienced a significant reduction in systemic exposure under the same conditions [1]. The Cmax, AUC, and cumulative urinary recovery of the active moiety cefteram decreased by 32%, 38%, and 37%, respectively, in the ranitidine-pretreated group [1].
| Evidence Dimension | Pharmacokinetic robustness (Change in parameters after ranitidine pretreatment vs. no pretreatment) |
|---|---|
| Target Compound Data | No significant effect on Cmax, AUC, or urinary recovery of active ceftizoxime |
| Comparator Or Baseline | Cefteram-pivoxil (CTER-PI) active moiety: Cmax decreased by 32%, AUC decreased by 38%, 0-24h urinary recovery decreased by 37% |
| Quantified Difference | Ceftizoxime alapivoxil absorption was unaffected vs. Cefteram-pivoxil experienced a 32-38% decrease in key exposure parameters |
| Conditions | Human crossover study; 8 healthy adult male volunteers; ranitidine pretreatment (antacid); measurement of active metabolite concentrations |
Why This Matters
This evidence is critical for selecting an oral cephalosporin for patients who may be on concurrent antacid therapy or have achlorhydria, as cefteram-pivoxil absorption is severely compromised, while ceftizoxime alapivoxil remains unaffected.
- [1] Totsuka K, Shimizu K, Mori N, Sugihara T, Sakai A, Yamaji S, Michisuji Y, Shinohara Y, Kubo A, Tokuoka H. Effect of antacid pretreatment on the pharmacokinetics of AS-924, a novel ester-type cephem antibiotic--comparison with cefteram-pivoxil. Int J Antimicrob Agents. 2001 Nov;18(5):477-82. doi: 10.1016/s0924-8579(01)00445-9. PMID: 11711264. View Source
